

Application Notes and Protocols: Tenofovir Maleate for Research Use

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Compound of Interest

Compound Name: *Tenofovir maleate*

Cat. No.: *B1139463*

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Introduction

Tenofovir is a nucleotide analog reverse-transcriptase inhibitor (NtRTI) widely recognized for its critical role in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] As a prodrug, tenofovir is typically formulated as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) to enhance oral bioavailability.[3][4] In a research context, the **tenofovir maleate** salt serves as a valuable compound for a wide range of preclinical studies, including formulation development, analytical method validation, and in vitro and in vivo efficacy and toxicity assessments. These notes provide detailed protocols and data for researchers utilizing **tenofovir maleate** in a laboratory setting.

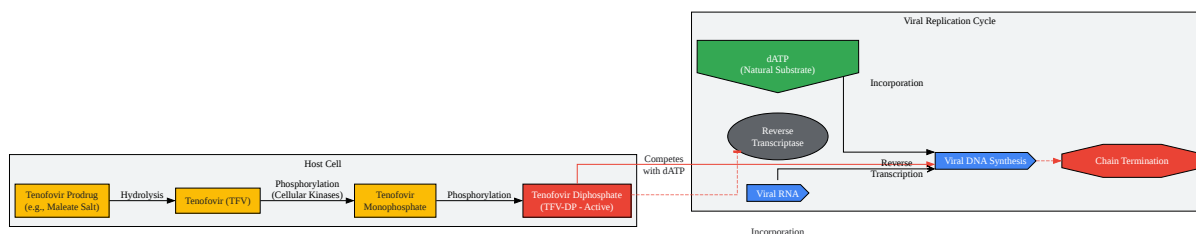
Physicochemical Properties

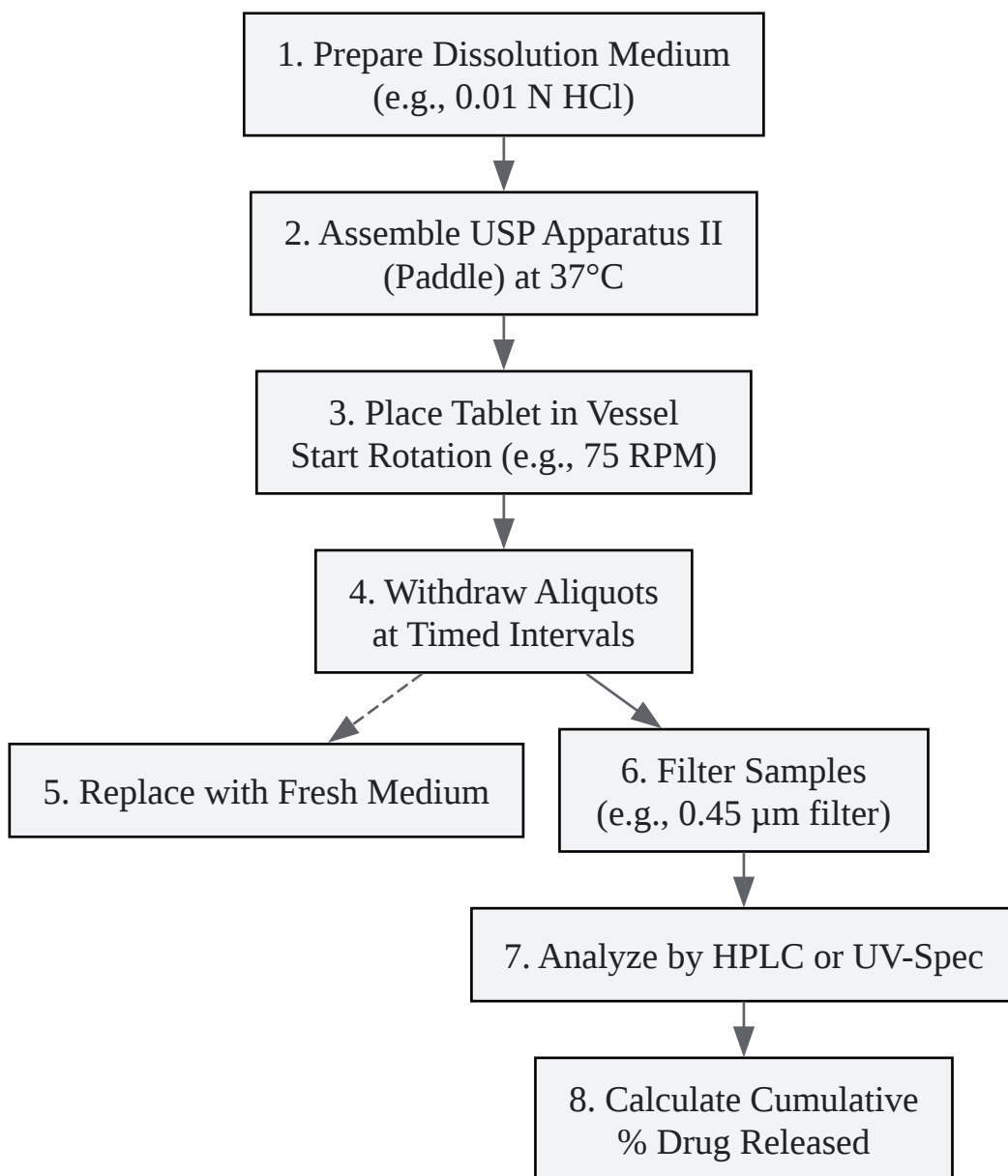
Tenofovir and its salt forms are typically available as a white to off-white crystalline powder.[5][6] Understanding the physicochemical properties is essential for proper handling, storage, and formulation.

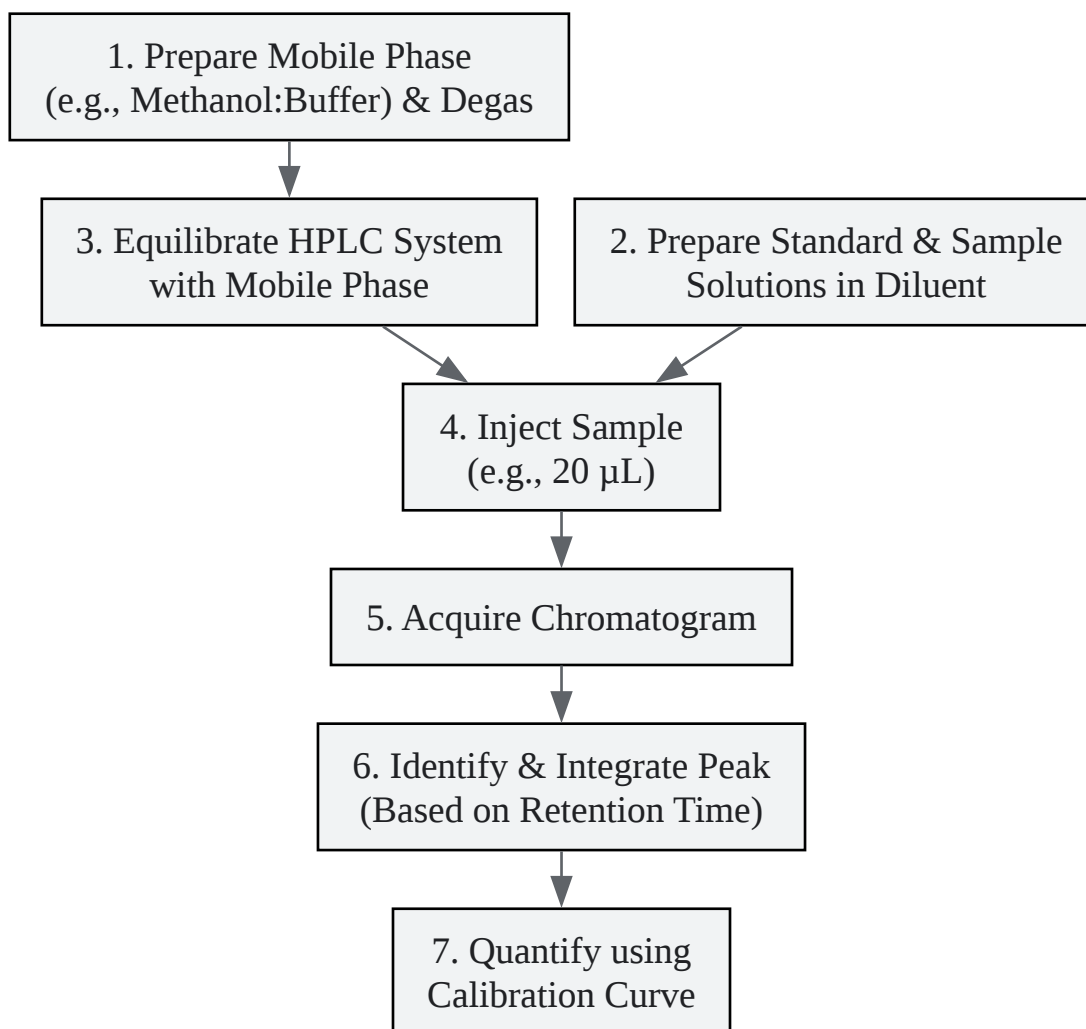
| Property | Value | Source(s) |
|-----------------------|--|-----------|
| Chemical Name | [{(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl}oxy)methyl]phosphonic acid; (2Z)-but-2-enedioic acid | [7] |
| Molecular Formula | C ₉ H ₁₄ N ₅ O ₄ P · C ₄ H ₄ O ₄ (Tenofovir Maleate) | [7] |
| Molecular Weight | 287.21 g/mol (Tenofovir Base) | [8] |
| Appearance | Solid powder | [7] |
| Melting Point | ~279 °C (Tenofovir Disoproxil Fumarate) | [4] |
| Solubility (In Vitro) | Tenofovir Maleate: 10 mM in DMSO TDF: 13.4 mg/mL in distilled water at 25 °C | [6][7] |
| Storage Temperature | -20°C | [7] |

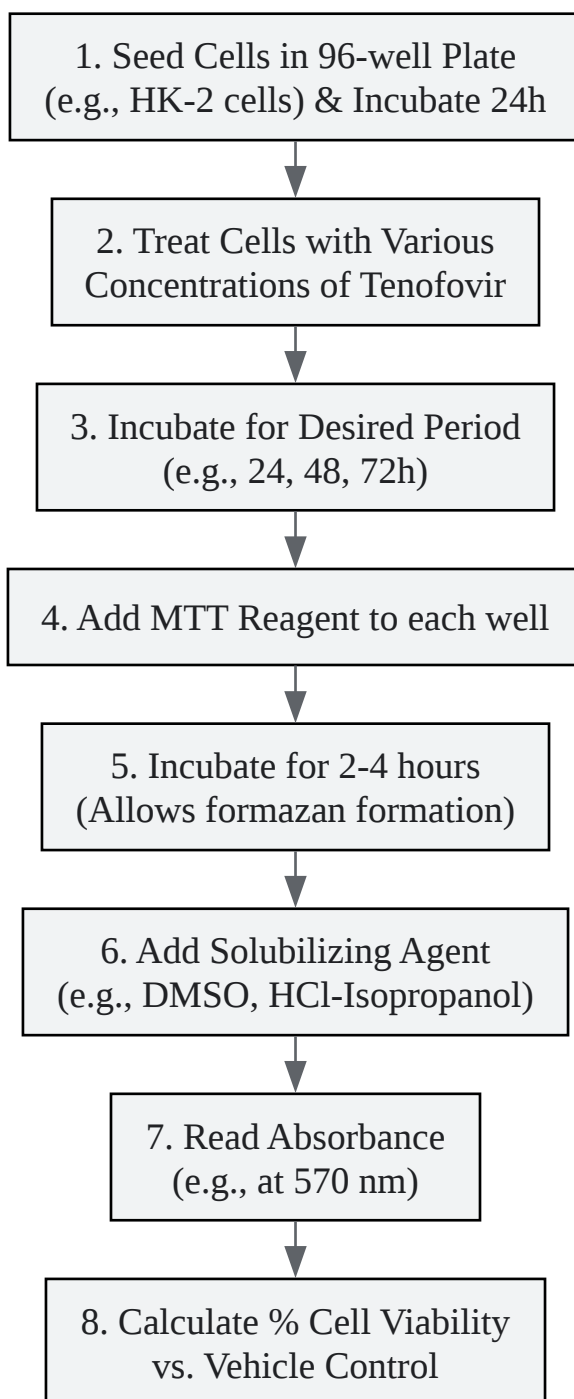
Mechanism of Action

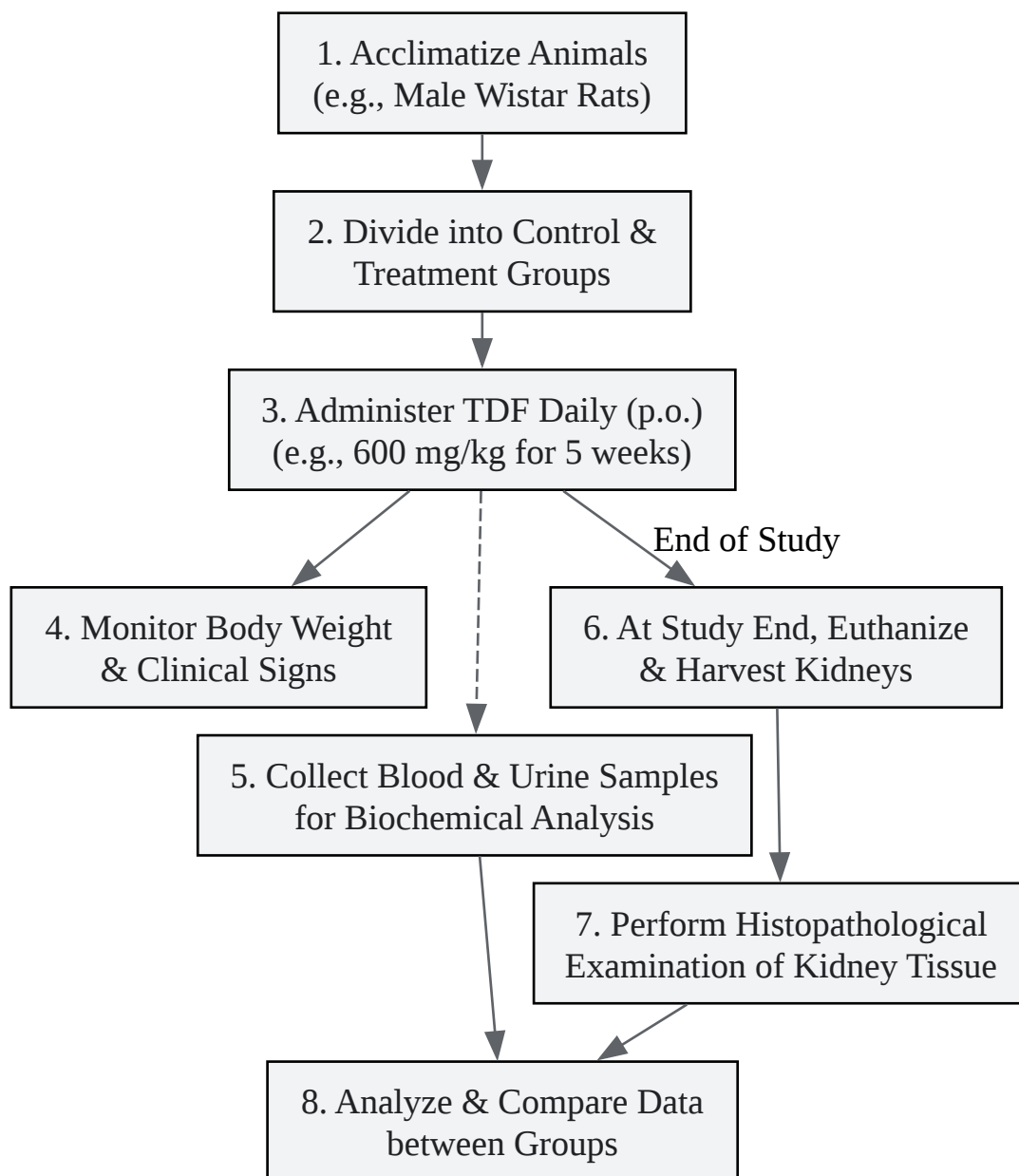
Tenofovir is a prodrug that, once administered, is converted into its active form, tenofovir diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[9] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[10] Upon incorporation into the nascent viral DNA strand, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[3][9] This action effectively halts viral DNA synthesis and prevents viral replication.[9][11]











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